molecular formula C12H15NO4 B8566941 4-Amino-2-hydroxy-benzoic acid tetrahydro-pyran-4-yl ester

4-Amino-2-hydroxy-benzoic acid tetrahydro-pyran-4-yl ester

Cat. No. B8566941
M. Wt: 237.25 g/mol
InChI Key: RSXQMJDVWLSXGM-UHFFFAOYSA-N
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Patent
US08604029B2

Procedure details

2-Hydroxy-4-nitro-benzoic acid tetrahydro-pyran-4-yl ester (0.32 g, 1.20 mmol) was hydrogenated in ethanol (25 mL) with 10% palladium on charcoal catalyst (70 mg) until hydrogen uptake ceased. The mixture was filtered through Celite and concentrated to give a residue which was purified by flash column chromatography on silica, eluting with ethyl acetate/petroleum ether (5-35% gradient) to give 4-amino-2-hydroxy-benzoic acid tetrahydro-pyran-4-yl ester (100 mg, 35%).
Name
2-Hydroxy-4-nitro-benzoic acid tetrahydro-pyran-4-yl ester
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
70 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([O:7][C:8](=[O:19])[C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=2[OH:18])[CH2:3][CH2:2]1.[H][H]>C(O)C.[Pd]>[O:1]1[CH2:6][CH2:5][CH:4]([O:7][C:8](=[O:19])[C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=2[OH:18])[CH2:3][CH2:2]1

Inputs

Step One
Name
2-Hydroxy-4-nitro-benzoic acid tetrahydro-pyran-4-yl ester
Quantity
0.32 g
Type
reactant
Smiles
O1CCC(CC1)OC(C1=C(C=C(C=C1)[N+](=O)[O-])O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica
WASH
Type
WASH
Details
eluting with ethyl acetate/petroleum ether (5-35% gradient)

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)OC(C1=C(C=C(C=C1)N)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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